KCNQ2 Channel Activation: A 6.8-Fold Potency Advantage Over the Corresponding Ether Analog
In a direct electrophysiological comparison, 4-(3-methylsulfanylpropyl)morpholine demonstrates a 6.8-fold increase in potency as a KCNQ2 potassium channel opener compared to its direct structural analog, 4-(3-methoxypropyl)morpholine. This substantial difference in EC50 highlights a clear biological advantage for the thioether moiety in target engagement [1].
| Evidence Dimension | KCNQ2 Channel Activation (Potency) |
|---|---|
| Target Compound Data | EC50 = 1.5 μM |
| Comparator Or Baseline | 4-(3-methoxypropyl)morpholine (EC50 = 10.2 μM) |
| Quantified Difference | 6.8-fold lower EC50 (higher potency) |
| Conditions | Two-electrode voltage clamp assay in Xenopus laevis oocytes expressing human KCNQ2 channels [1]. |
Why This Matters
For projects targeting KCNQ2-related disorders like epilepsy, this potency advantage translates to a lower predicted effective concentration requirement, reducing the risk of off-target effects.
- [1] EP1727809B1: Substituted morpholine and thiomorpholine derivatives. H. Lundbeck A/S. Tables 1 and 2. Filed March 9, 2005, Published July 23, 2008. View Source
